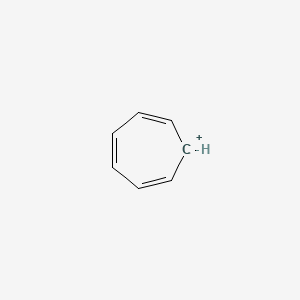![molecular formula C16H16N4O2 B1234972 N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide](/img/structure/B1234972.png)
N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide is a complex organic compound with the molecular formula C16H16N4O2 This compound is characterized by its unique structure, which includes a phenyl group, a pyridinylmethylene group, and a hydrazino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide typically involves the reaction of a phenylhydrazine derivative with a pyridine aldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide can be compared with other similar compounds, such as:
4-oxo-4-phenylbutanoic acid: This compound shares a similar structural motif but lacks the pyridinylmethylene and hydrazino groups.
4-oxo-N-phenyl-4-[2-(3-pyridinylmethylene)hydrazino]butanamide: This compound has a similar structure but with a different position of the pyridinylmethylene group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16N4O2 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C16H16N4O2/c21-15(19-14-4-2-1-3-5-14)6-7-16(22)20-18-12-13-8-10-17-11-9-13/h1-5,8-12H,6-7H2,(H,19,21)(H,20,22)/b18-12+ |
Clave InChI |
DROBBAOUJNKWAZ-LDADJPATSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=NC=C2 |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=NC=C2 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=NC=C2 |
Solubilidad |
44.4 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)

